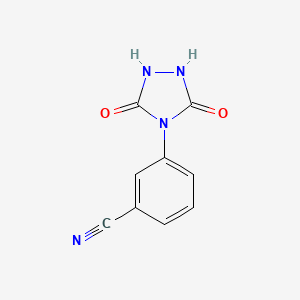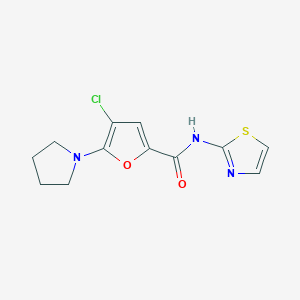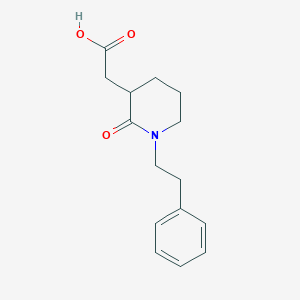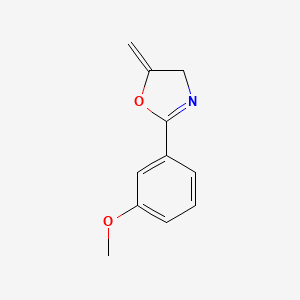![molecular formula C7H9Cl B14204461 (1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene CAS No. 856766-84-2](/img/structure/B14204461.png)
(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R,5S)-5-Chlorobicyclo[221]hept-2-ene is a bicyclic organic compound featuring a chlorine atom attached to a bicyclo[221]hept-2-ene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene typically involves the chlorination of bicyclo[2.2.1]hept-2-ene. One common method is the addition of chlorine gas to bicyclo[2.2.1]hept-2-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where bicyclo[2.2.1]hept-2-ene is reacted with chlorine gas in a controlled environment. This method allows for efficient large-scale production while maintaining the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[2.2.1]heptane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Formation of various substituted bicyclo[2.2.1]hept-2-ene derivatives.
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The chlorine atom and the bicyclic structure allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: The parent compound without the chlorine atom.
5-Bromobicyclo[2.2.1]hept-2-ene: Similar structure with a bromine atom instead of chlorine.
5-Iodobicyclo[2.2.1]hept-2-ene: Similar structure with an iodine atom instead of chlorine.
Uniqueness
(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
856766-84-2 |
|---|---|
Molecular Formula |
C7H9Cl |
Molecular Weight |
128.60 g/mol |
IUPAC Name |
(1R,4R,5S)-5-chlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Cl/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2/t5-,6+,7+/m1/s1 |
InChI Key |
PSCJIEZOAFAQRM-VQVTYTSYSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@H]1C=C2)Cl |
Canonical SMILES |
C1C2CC(C1C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid](/img/structure/B14204388.png)

![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)

![4-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14204416.png)
![2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14204425.png)
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)

![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)

![5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14204478.png)
![Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14204485.png)
